![molecular formula C14H9F3O3 B1608906 2-[4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 402714-65-2](/img/structure/B1608906.png)

2-[4-(trifluoromethyl)phenoxy]benzoic Acid

Vue d'ensemble

Description

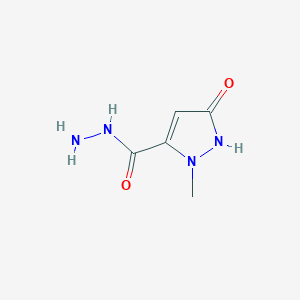

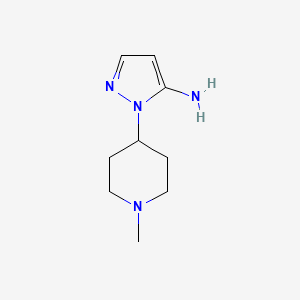

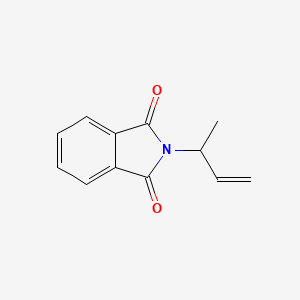

2-[4-(trifluoromethyl)phenoxy]benzoic Acid, also known by its CAS number 402714-65-2, is a chemical compound with the molecular formula C14H9F3O3 . It has a molecular weight of 282.22 g/mol . The compound has been studied using molecular orbital and empirical methods .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H9F3O3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) . Its canonical SMILES representation is C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(F)(F)F . Physical and Chemical Properties Analysis

The compound has a molecular weight of 282.21 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . It has a topological polar surface area of 46.5 Ų . The compound has a complexity of 335 .Applications De Recherche Scientifique

Fluorescence Probes for Reactive Oxygen Species Detection

A study designed and synthesized novel fluorescence probes, including derivatives of benzoic acid, for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, due to their selective reactivity, enable the differentiation and detection of specific reactive oxygen species, highlighting the utility of benzoic acid derivatives in biochemical and chemical applications to study the roles of hROS (Setsukinai et al., 2003).

Binding Studies with Serum Albumin

Research utilized a derivative of benzoic acid as a spectrophotometric probe to study the binding of certain drugs to bovine serum albumin. This approach provided insights into the interaction mechanisms of drugs with serum proteins, indicating the importance of benzoic acid derivatives in pharmacological and biochemical research (Zia & Price, 1975).

Synthesis of High Sensitivity Chromogenic Agents

The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a derivative with high sensitivity and ideal chromogenic properties for enzymatic methods, was discussed. This research demonstrates the potential of benzoic acid derivatives in developing sensitive assays for various applications, including environmental monitoring and clinical diagnostics (Feng Yu-chuan, 2012).

Water Purification with Photocatalysis

A study on the photocatalytic degradation of organic pollutants in water, including benzoic acid, using titanium dioxide under UV light, showcases the potential of benzoic acid derivatives in environmental applications. The research contributes to the development of effective water purification methods that are crucial for addressing water pollution (Matthews, 1990).

Herbicide Treatment with Bioreactor Technology

Investigations into the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlight the importance of benzoic acid derivatives in agricultural and environmental science. This research emphasizes the need for efficient methods to break down toxic herbicides, contributing to safer and more sustainable agricultural practices (Ghoshdastidar & Tong, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAFZZORINPDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395124 | |

| Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402714-65-2 | |

| Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)

![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)